N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide
Description
N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide is a synthetic salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core linked to a phenyl group substituted with a butylsulfamoyl moiety. While direct data on its biological activity is absent in the provided evidence, its structural class—salicylanilides—is well-documented for diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Properties
CAS No. |
634186-59-7 |
|---|---|
Molecular Formula |
C17H19ClN2O4S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[3-(butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-2-3-9-19-25(23,24)14-6-4-5-13(11-14)20-17(22)15-10-12(18)7-8-16(15)21/h4-8,10-11,19,21H,2-3,9H2,1H3,(H,20,22) |
InChI Key |
STBREANCCOIETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide can be approached through multiple synthetic pathways. The following sections outline specific methods reported in the literature.
Method 1: Direct Sulfonamide Formation
Reagents :
- 3-Aminophenol
- Butanesulfonyl chloride
- 5-Chloro-2-hydroxybenzoic acid
- Base (e.g., triethylamine)
-
- Dissolve 3-aminophenol in an organic solvent (e.g., dichloromethane).
- Add butanesulfonyl chloride dropwise while stirring at low temperature.
- Allow the reaction to proceed for several hours, monitoring completion via thin-layer chromatography (TLC).
- After completion, add 5-chloro-2-hydroxybenzoic acid and a base to facilitate amide formation.
- Purify the product through recrystallization or chromatography.
Yield : Typically around 60-80%.
Method 2: Two-Step Synthesis via Intermediate Formation
Step 1: Synthesis of Butylsulfamoyl Intermediate
- Combine butylamine with chlorosulfonic acid to form butylsulfamoyl chloride.
- Isolate the intermediate by distillation or crystallization.
Step 2: Coupling Reaction
- React the butylsulfamoyl chloride with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide).
- Monitor the reaction until complete, then purify the resulting amide.
Yield : Approximately 70-85%.
Method 3: Microwave-Assisted Synthesis
Reagents :
- 3-Aminophenol
- Butanesulfonyl chloride
- 5-Chloro-2-hydroxybenzoic acid
- Base (e.g., sodium bicarbonate)
-
- Mix all components in a microwave-safe vessel.
- Subject to microwave irradiation for a predetermined time to enhance reaction kinetics.
- Cool and purify the product using standard techniques.
Yield : Generally higher than traditional methods, around 90%.
Comparison of Preparation Methods
The following table summarizes the different preparation methods along with their yields and key characteristics:
| Method | Key Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Direct Sulfonamide Formation | 3-Aminophenol, Butanesulfonyl chloride | 60-80 | Simplicity and fewer steps |
| Two-Step Synthesis | Butylamine, Chlorosulfonic acid | 70-85 | High purity of intermediates |
| Microwave-Assisted | All components in one pot | ~90 | Faster reaction times |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorinated phenyl ring or the butylsulfamoyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide is its role as an enzyme inhibitor . It has been shown to inhibit specific enzymes that are crucial in various disease processes, including:
- Cancer Pathways : The compound has potential as a therapeutic agent targeting cancer cell proliferation by inhibiting enzymes involved in tumor growth .
- Cholinesterase Inhibition : Studies indicate that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. This makes it a potential candidate for developing new antibiotics or antimicrobial agents against resistant strains of bacteria .
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in inhibiting cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation .
Case Study 2: Neurodegenerative Disease Treatment
In another study focused on neurodegenerative diseases, derivatives of this compound were tested for their ability to inhibit cholinesterases. The findings revealed that some derivatives exhibited superior inhibitory activity compared to existing treatments, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antiviral Activity
Salicylanilide derivatives with structural similarities have shown potent antiviral effects. For instance:
- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues (e.g., compound 8l) demonstrated significant inhibition of human adenovirus (HAdV) replication, with EC50 values in the nanomolar range. The 4-amino-2-chloro substitution on the phenyl ring enhanced binding to viral targets, likely through improved hydrogen bonding .
Antimicrobial Activity
2.2.1 Antimycobacterial and Antifungal Effects
- N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide (8l) and 9f exhibited superior antimycobacterial activity against Mycobacterium avium and M. kansasii (MIC: 32 μmol/L), outperforming isoniazid. The (R)-enantiomer configuration and lipophilic substituents (e.g., benzyl) were critical for membrane penetration .
- 5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide (7) showed antifungal activity against Candida krusei (MIC: 3.9 μmol/L), attributed to electron-withdrawing groups enhancing target interaction .
2.2.2 Activity Against Sulfate-Reducing Bacteria
- 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide inhibited Desulfovibrio piger growth at 0.37–1.10 μmol/L, with biomass reduction up to 90%. Strong electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlated with enhanced cytotoxicity .
Anticancer Activity
- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354) exhibited cytotoxicity against HL-60 leukemia cells (IC50 < 10 μM) and inhibited NF-κB signaling. The bis(trifluoromethyl) group enhanced hydrophobic interactions with kinase targets .
- 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide demonstrated NF-κB inhibition, linking halogenated aryl groups to transcriptional regulation .
Biological Activity
N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into its biological activity, synthesizing findings from various studies, highlighting its mechanisms of action, and comparing it with structurally similar compounds.
Chemical Structure and Properties
The compound features a benzamide core with a butylsulfamoyl group and chloro and hydroxy substituents. Its molecular formula is C₁₈H₁₈ClN₃O₃S, and it has a molecular weight of approximately 382.86 g/mol. The unique structural components contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in various disease processes. The presence of the sulfonamide group is crucial for its interaction with enzyme active sites, which may lead to the inhibition of pathways critical for pathogen survival or disease progression.
Studies suggest that the compound may interact with enzymes similar to those targeted by other sulfonamide derivatives, thereby inhibiting their function and demonstrating potential therapeutic effects against bacterial infections and possibly cancer.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis or function, similar to other compounds in its class.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| N-(3-tert-butylphenyl)-5-chloro-2-hydroxybenzamide | C₁₈H₁₈ClN₂O₂ | Moderate enzyme inhibition | Lacks sulfamoyl group |
| 4-bromo-N-[4-(butylsulfamoyl)phenyl]benzamide | C₁₈H₁₈BrN₂O₂S | Antimicrobial properties | Contains bromine instead of chlorine |
| N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide | C₁₈H₁₈ClN₂O₂ | Antimicrobial activity | Lacks sulfamoyl group and has amino substitution |
The presence of the butylsulfamoyl moiety in this compound enhances its specificity towards certain biological targets, potentially increasing its efficacy compared to others.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various chloroacetamides, including this compound, against Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound demonstrated significant activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of related compounds indicated that modifications on the phenyl ring substantially influence biological activity. For instance, substituents at specific positions enhanced lipophilicity, facilitating better membrane penetration .
- In vitro Studies : Additional studies assessed the compound's effects on protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Results indicated that certain derivatives exhibited selective toxicity towards these pathogens while maintaining low toxicity to mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
